

Spectroscopic Data Comparison: 6-Aminoazepan-2-one Hydrochloride and Alternatives

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Compound of Interest

Compound Name: 6-Aminoazepan-2-one
hydrochloride

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the spectroscopic data for **6-Aminoazepan-2-one hydrochloride** and its structural isomers and analogues. Due to the limited availability of public spectroscopic data for **6-Aminoazepan-2-one hydrochloride**, this document focuses on a comparative discussion with readily available data for ϵ -Caprolactam and 3-Aminoazepan-2-one. This comparison aims to offer a predictive overview of the expected spectroscopic characteristics of **6-Aminoazepan-2-one hydrochloride**.

Introduction to Compared Compounds

6-Aminoazepan-2-one hydrochloride is a derivative of caprolactam, a seven-membered lactam. The position of the amino group on the azepane ring significantly influences the spectroscopic properties of the molecule. For a comprehensive comparison, we will consider the following compounds:

- **6-Aminoazepan-2-one hydrochloride** (Target Compound): The primary subject of this guide.
- ϵ -Caprolactam (Analogue): The parent lactam without the amino substituent. Its well-documented spectroscopic data provides a baseline.

- 3-Aminoazepan-2-one (Isomer): An isomer of the target compound, where the amino group is at the alpha position relative to the carbonyl group.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of the compared compounds is presented below.

Property	6-Aminoazepan-2-one hydrochloride	ϵ -Caprolactam	3-Aminoazepan-2-one
CAS Number	1292369-18-6[1][2]	105-60-2	671-42-1[3]
Molecular Formula	C ₆ H ₁₃ ClN ₂ O[1]	C ₆ H ₁₁ NO	C ₆ H ₁₂ N ₂ O
Molecular Weight	164.63 g/mol [1]	113.16 g/mol	128.17 g/mol [3]
Structure			

Spectroscopic Data Comparison

Detailed spectroscopic data for **6-Aminoazepan-2-one hydrochloride** is not publicly available. The following sections present available data for the comparative compounds and predictive analysis for the target compound.

¹H NMR Spectroscopy

Compound	Solvent	Chemical Shifts (δ , ppm) and Multiplicity
ϵ -Caprolactam	Not Specified	1.50-1.80 (m, 6H, CH ₂), 2.45 (t, 2H, COCH ₂), 3.20 (t, 2H, NCH ₂), 7.40 (br s, 1H, NH)[4]
3-Aminoazepan-2-one	Not Available	Data not publicly available.
6-Aminoazepan-2-one hydrochloride (Predicted)	D ₂ O	Expected signals would include multiplets for the methylene protons of the azepane ring, a downfield signal for the proton at the 6-position adjacent to the amino group, and a signal for the NH proton of the lactam. The hydrochloride salt form would likely result in a downfield shift of the proton alpha to the amino group.

¹³C NMR Spectroscopy

Compound	Solvent	Chemical Shifts (δ , ppm)
ϵ -Caprolactam	Not Available	Data not publicly available in searched results.
3-Aminoazepan-2-one	Not Available	Data not publicly available.
6-Aminoazepan-2-one hydrochloride (Predicted)	D ₂ O	A signal for the carbonyl carbon is expected around 170-180 ppm. Signals for the five methylene carbons and the one methine carbon of the azepane ring are expected in the aliphatic region. The carbon bearing the amino group would be shifted downfield compared to the other methylene carbons.

Infrared (IR) Spectroscopy

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
ε-Caprolactam	Vapor Phase	~3400 (N-H stretch), ~2930, 2860 (C-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)[5]
3-Aminoazepan-2-one	Not Available	Data not publicly available.
6-Aminoazepan-2-one hydrochloride (Predicted)	Solid (KBr or ATR)	Expected to show characteristic peaks for the N-H stretching of the primary amine and the secondary amide, C-H stretching of the methylene groups, a strong C=O stretching of the lactam, and N-H bending vibrations. The hydrochloride salt may show broad absorption in the 2400-3200 cm ⁻¹ region due to the ammonium salt.

Mass Spectrometry

Compound	Ionization Method	[M+H] ⁺ (m/z)
ε-Caprolactam	Not Specified	114.09
3-Aminoazepan-2-one	Not Specified	129.11
6-Aminoazepan-2-one hydrochloride	ESI	129.11 (for the free base)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

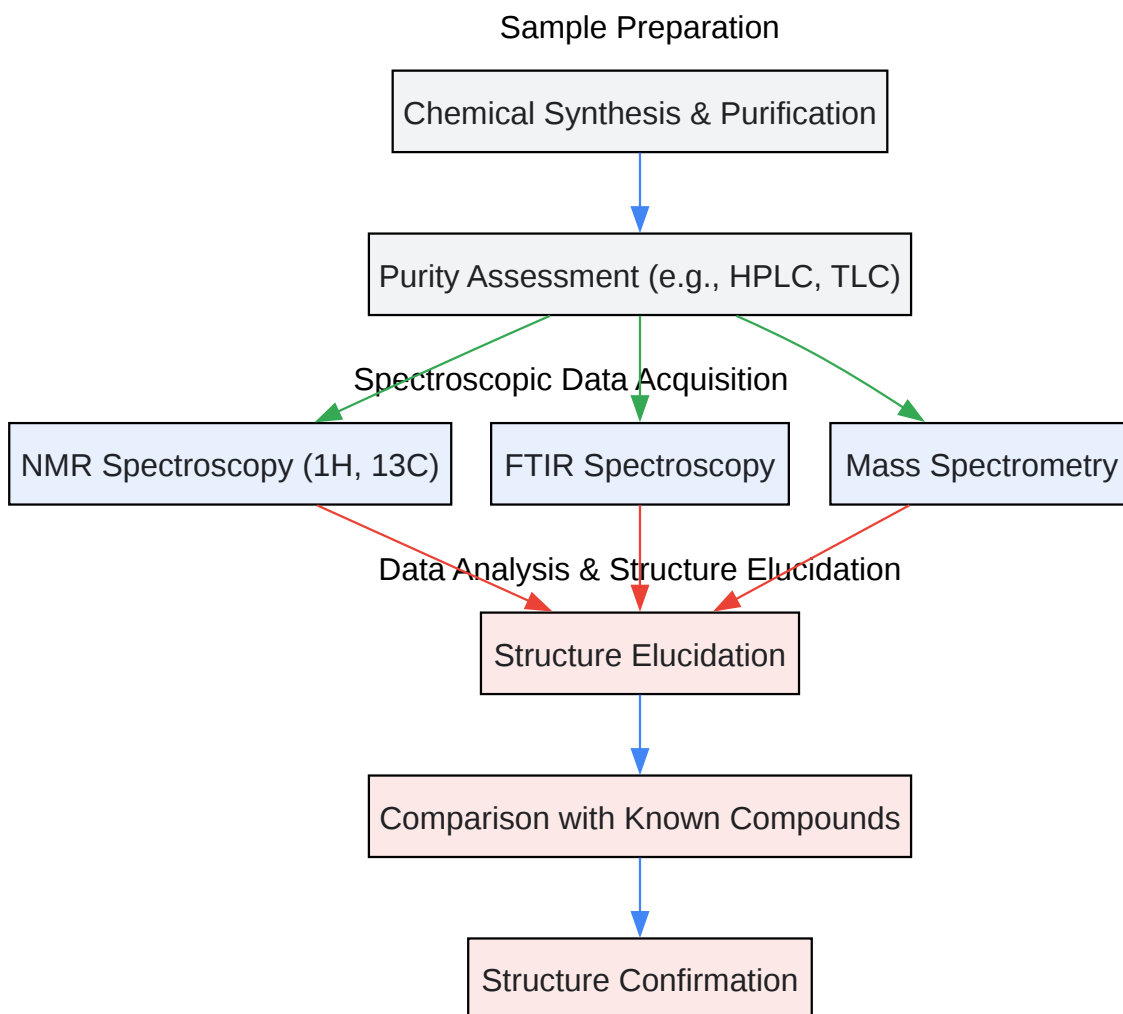
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via an HPLC system.
 - Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and analyze the fragmentation pattern if MS/MS data is acquired.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a small molecule like **6-Aminoazepan-2-one hydrochloride**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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